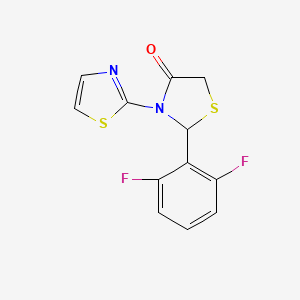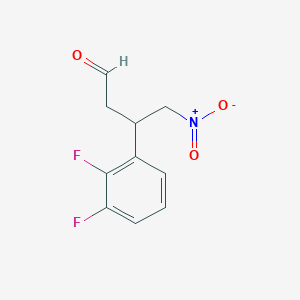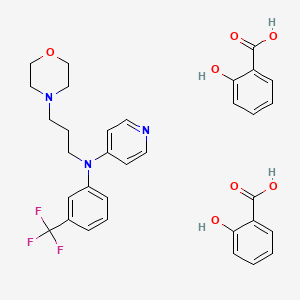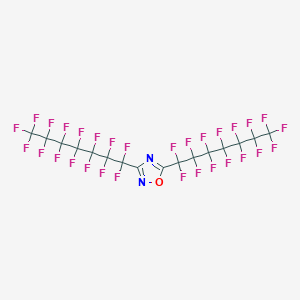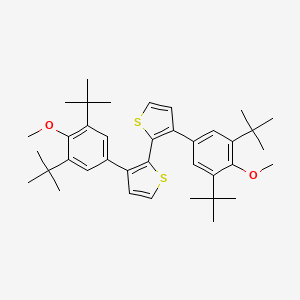
3,3'-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes This compound is characterized by the presence of two thiophene rings connected by a single bond, with each thiophene ring substituted by two 3,5-di-tert-butyl-4-methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene typically involves the coupling of 3,5-di-tert-butyl-4-methoxyphenyl-substituted thiophene derivatives. One common method is the Stille coupling reaction, which uses palladium catalysts to couple organotin compounds with halogenated thiophenes. The reaction conditions often include the use of solvents such as dichloromethane and temperatures around 25°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene rings.
科学的研究の応用
3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.
Materials Science: It is studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Biological Research: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
作用機序
The mechanism of action of 3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene involves its interaction with molecular targets through its thiophene rings and substituted phenyl groups. These interactions can affect the electronic properties of the compound, making it useful in applications such as organic electronics. The specific pathways involved depend on the context of its use, such as charge transport in semiconductors or light emission in OLEDs.
類似化合物との比較
Similar Compounds
- 3,3’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)-2,2’-bithiophene
- 3,3’-Bis(3,5-di-tert-butyl-4-methylphenyl)-2,2’-bithiophene
Uniqueness
3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene is unique due to the presence of methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics and materials science, where specific electronic characteristics are desired.
特性
CAS番号 |
928306-64-3 |
|---|---|
分子式 |
C38H50O2S2 |
分子量 |
602.9 g/mol |
IUPAC名 |
3-(3,5-ditert-butyl-4-methoxyphenyl)-2-[3-(3,5-ditert-butyl-4-methoxyphenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C38H50O2S2/c1-35(2,3)27-19-23(20-28(31(27)39-13)36(4,5)6)25-15-17-41-33(25)34-26(16-18-42-34)24-21-29(37(7,8)9)32(40-14)30(22-24)38(10,11)12/h15-22H,1-14H3 |
InChIキー |
YWYJDSIXVUGOPT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=C(SC=C2)C3=C(C=CS3)C4=CC(=C(C(=C4)C(C)(C)C)OC)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


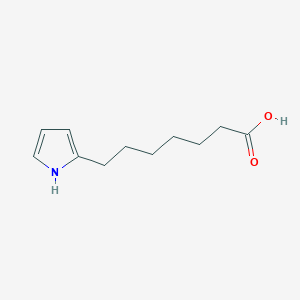

![2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14166264.png)
![3-[(2-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14166269.png)
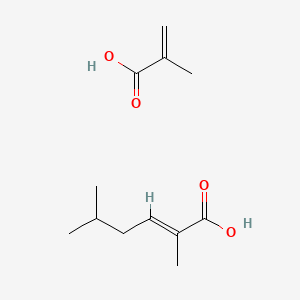
![2-[(4-Methylphenoxy)methyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166272.png)

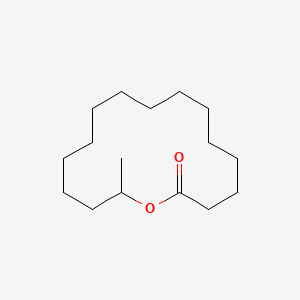
![1-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B14166291.png)
